molecular formula C7H4ClNS B146242 2-Chlorobenzothiazole CAS No. 615-20-3

2-Chlorobenzothiazole

Cat. No. B146242
CAS RN: 615-20-3
M. Wt: 169.63 g/mol
InChI Key: BSQLQMLFTHJVKS-UHFFFAOYSA-N
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Description

2-Chlorobenzothiazole is a chemical compound that is part of the benzothiazole family, which is known for its diverse applications in organic synthesis and pharmaceuticals. The compound features a benzene ring fused to a thiazole ring with a chlorine atom substituted at the second position.

Synthesis Analysis

The synthesis of 2-chlorobenzothiazole and related compounds has been explored in various studies. A convenient method for synthesizing 2-chlorobenzothiazoles involves a nucleophilic aromatic substitution reaction of ortho-haloanilines with potassium/sodium O-ethyl dithiocarbonate, followed by intramolecular cyclization to yield 2-mercaptobenzothiazoles, which are then converted to 2-chlorobenzothiazoles using sulfuryl chloride . Additionally, a switchable and scalable C-N coupling protocol has been developed for synthesizing 2-aminobenzothiazoles from 2-chlorobenzothiazoles and primary amines under transition-metal-free and solvent-free conditions .

Molecular Structure Analysis

The molecular structure of 2-chlorobenzothiazole derivatives has been studied using various techniques. For instance, the X-ray crystal structure analysis of 3-(3-aminobenzo[b]thiophen-2-yl)-1,2-benzisothiazole, a related compound, has been determined, providing insights into the spatial arrangement of the benzothiazole moiety .

Chemical Reactions Analysis

2-Chlorobenzothiazole undergoes various chemical reactions, demonstrating its versatility as a synthetic intermediate. It can react with primary amines to form 2-aminobenzothiazoles . The reactivity of 2-lithiobenzothiazole, a related anion, with electrophiles has been studied, showing that it can be used as a formyl anion equivalent in the synthesis of α-hydroxy carbonyl compounds . Moreover, 2-chlorobenzothiazole derivatives have been synthesized and evaluated for their antibacterial activity, indicating the potential for pharmaceutical applications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-chlorobenzothiazole are not detailed in the provided papers, the general properties of benzothiazoles suggest that they are typically stable, aromatic compounds with potential biological activity. The presence of the chlorine atom in 2-chlorobenzothiazole would likely influence its reactivity and physical properties, such as boiling and melting points, solubility, and density.

Scientific Research Applications

Synthesis Methods

  • 2-Chlorobenzothiazole is synthesized using sulphone chloride as a chlorinating agent, which has shown a high yield and product content of 95% or more (Chang, 2004).
  • Another method involves water-promoted chlorination of 2-mercaptobenzothiazoles, leading to improved reaction efficiency and yields (Wimmer et al., 2018).
  • A transition-metal-free and solvent-free synthesis method for 2-aminobenzothiazoles from 2-chlorobenzothiazoles has been developed, highlighting a scalable and greener approach (Cheng et al., 2021).

Chemical Properties and Applications

  • 2-Chlorobenzothiazoles have been used in microwave-promoted Suzuki–Miyaura coupling reactions, efficiently producing 2-aryl-6-chlorobenzothiazoles in a regioselective manner, useful for constructing chemical libraries (Heo et al., 2006).
  • The molecule 2-amino-4-chlorobenzothiazole has shown potential as a corrosion inhibitor for steel in acidic solutions, indicating its utility in industrial applications (Chen, 2020).
  • Spectral, Hartree Fock, and Density Functional Theory studies of 2-chlorobenzothiazole have been conducted to understand its electronic properties and potential applications in medicinal chemistry (Daswani et al., 2015).

Environmental and Analytical Studies

  • Benzothiazoles, including 2-chlorobenzothiazole, have been detected in outdoor air particulate matter samples, emphasizing the need for environmental monitoring and exposure assessment (Maceira et al., 2018).
  • High-Performance Liquid Chromatography (HPLC) has been utilized for the determination of 2-chlorobenzothiazole as a pesticide intermediate, showcasing its role in agricultural chemistry (Heng, 2008).

properties

IUPAC Name

2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQLQMLFTHJVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052289
Record name 2-Chlorobenzothiazole
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Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chlorobenzothiazole

CAS RN

615-20-3
Record name 2-Chlorobenzothiazole
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Record name 2-Chlorobenzothiazole
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Record name 2-Chlorobenzothiazole
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Record name Benzothiazole, 2-chloro-
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Record name 2-Chlorobenzothiazole
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Record name 2-chlorobenzothiazole
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Record name 2-CHLOROBENZOTHIAZOLE
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Synthesis routes and methods

Procedure details

The title compound was synthesized following the procedure described for (S)-5-(1-(benzo[d]thiazol-2-yl)pyrrolidin-3-yl)-7,7-dimethyl-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one (See EXAMPLE 141), using (R)-tert-butyl 3-(7,7-dimethyl-6-oxo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazin-5-yl)pyrrolidine-1-carboxylate (0.3 g, 0.903 mmol), hydrogen chloride, 4M in 1,4-dioxane (10 mL, 40.0 mmol), diisopropylethylamine (1 mL, 5.75 mmol), and 2-chlorobenzothiazole (0.153 mL, 0.903 mmol) to afford (R)-5-(1-(benzo[d]thiazol-2-yl)pyrrolidin-3-yl)-7,7-dimethyl-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one (0.201 g, 0.550 mmol, 60.9% yield). m/z: 366.0 (M+1);
Name
(S)-5-(1-(benzo[d]thiazol-2-yl)pyrrolidin-3-yl)-7,7-dimethyl-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(R)-tert-butyl 3-(7,7-dimethyl-6-oxo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazin-5-yl)pyrrolidine-1-carboxylate
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
710
Citations
CP Joshua - The Journal of Organic Chemistry, 1963 - ACS Publications
The interaction, mostly in alcoholic medium, of 2-chlorobenzothiazole with thiocarbamides … the interaction of thiocarbamides and 2-chlorobenzothiazole was reinvestigated. In view of …
Number of citations: 14 pubs.acs.org
U Daswani, P Sharma, A Kumar - Journal of Molecular Structure, 2015 - Elsevier
… Keeping this in view, herein, we have tried to explore the structural aspects of theoretically and experimentally reduced highly versatile building block viz., 2-chlorobenzothiazole (2CBT)…
Number of citations: 1 www.sciencedirect.com
GW WATT - The Journal of Organic Chemistry, 1939 - ACS Publications
… It was shown that 2-chlorobenzothiazole and thiourea react quantitatively in alcoholic … 2-chlorobenzothiazole and thiourea were brought together in liquid ammonia at —33.5 or at room …
Number of citations: 13 pubs.acs.org
JJ D'Amico, ST Webster, RH Campbell… - The Journal of Organic …, 1965 - ACS Publications
… The reaction of IV with 2-chlorobenzothiazole gave I, II, and … metal salt) with 2-chlorobenzothiazole. Teppema obtained the … sodium salt) with 2chlorobenzothiazole at temperatures of 190…
Number of citations: 4 pubs.acs.org
JF Lemons, RC Anderson, GW Watt - Journal of the American …, 1941 - ACS Publications
… (168.9 mg./ml.) samples of 2-chlorobenzothiazole are … of 2-chlorobenzothiazole and the potassium amide from 1.76 g… the volumes of the 2chlorobenzothiazole and ammonia in …
Number of citations: 10 pubs.acs.org
L Zhu, M Zhang, M Dai - Journal of heterocyclic chemistry, 2005 - Wiley Online Library
A convenient synthesis of 2‐mercapto and 2‐chlorobenzothiazoles is described. The key feature of the synthesis is an exclusive ortho‐selective nucleophilic aromatic substitution …
Number of citations: 50 onlinelibrary.wiley.com
古元貞好 - 日本化学会誌, 1973 - jlc.jst.go.jp
… 2−chlorobenzothiazole have been investigated. ハ1, Nr−disubstituted.thioureas with various alkyl or cycloalkyl substituents reacted with an eduimolar amount of 2−chlorobenzothiazole …
Number of citations: 2 jlc.jst.go.jp
Y Mizuno, K Adachi, K Nakamura - Pharmaceutical bulletin, 1953 - jstage.jst.go.jp
… It has been our main objective to examine whether or not the malon’ic ester synthesis could be effected, in 2-chlorobenzothiazole, using it as the reactive halidefi A few investigations …
Number of citations: 2 www.jstage.jst.go.jp
W SCOTT, GW WATT - The Journal of Organic Chemistry, 1937 - ACS Publications
… Preparation of 2-chlorobenzothiazole.—The method employed for the preparation of 2-chlorobenzothiazole is essentially that due to Clifford11 and is generally applicable to the …
Number of citations: 20 pubs.acs.org
JJ D'Amico, RH Campbell, ST Webster… - The Journal of Organic …, 1965 - ACS Publications
… The kinetics of the reaction of 2-chlorobenzothiazole (I) with the sodium salt of 2-… In order to propose a plausible mechanism for the reaction of 2-chlorobenzothiazole (I) with the sodium …
Number of citations: 0 pubs.acs.org

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